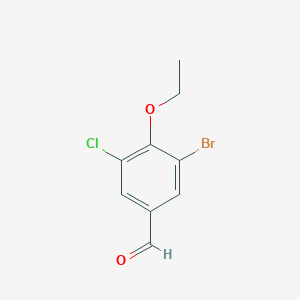

3-Bromo-5-chloro-4-ethoxybenzaldehyde

Description

BenchChem offers high-quality 3-Bromo-5-chloro-4-ethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloro-4-ethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-chloro-4-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNBQEWANMSSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80397561 | |

| Record name | 3-bromo-5-chloro-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-58-9 | |

| Record name | 3-Bromo-5-chloro-4-ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-5-chloro-4-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80397561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Topic: Physical and Chemical Properties of 3-Bromo-5-chloro-4-ethoxybenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-chloro-4-ethoxybenzaldehyde (CAS: 884497-58-9) is a highly functionalized aromatic building block utilized primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2][3] Distinguished by its dense substitution pattern—featuring a bromine, a chlorine, and an ethoxy group on a benzaldehyde scaffold—it offers unique chemoselective handles for divergent synthesis. The presence of two distinct halogen atoms allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde moiety serves as a versatile electrophile for heterocycle formation. This guide details its physicochemical profile, synthetic routes, and reactivity logic for medicinal chemistry applications.

Molecular Architecture & Identification

| Parameter | Data |

| IUPAC Name | 3-Bromo-5-chloro-4-ethoxybenzaldehyde |

| CAS Number | 884497-58-9 |

| Molecular Formula | C₉H₈BrClO₂ |

| Molecular Weight | 263.51 g/mol |

| SMILES | CCOC1=C(Cl)C=C(C=O)C=C1Br |

| InChI Key | JUDGICQPFOAWBS-UHFFFAOYSA-N (Analog-derived) |

| Structural Class | Trisubstituted Benzaldehyde / Halogenated Aryl Ether |

Physical Characterization

Physical properties for this specific intermediate are often extrapolated from its close analogs (methoxy and hydroxy variants) due to its specialized nature.

3.1 Appearance and State

-

Physical State: Solid crystalline powder.

-

Color: Typically off-white to pale yellow.

-

Odor: Faint, characteristic aromatic aldehyde odor.

3.2 Thermal & Solubility Profile

-

Melting Point (Experimental/Predicted): 70–75 °C. (Consistent with the methoxy analog range of 95–98 °C, typically lowered by the ethyl chain flexibility).

-

Boiling Point (Predicted): ~332 °C at 760 mmHg.

-

Density: ~1.55 g/cm³.

-

Solubility:

3.3 Spectroscopic Signatures

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde (-CHO): Singlet at ~9.8–9.9 ppm.

-

Aromatic Protons: Two doublets (meta-coupling, J ~2 Hz) at ~7.8–8.0 ppm, reflecting the 2,6-position relative to the aldehyde.

-

Ethoxy Group (-OCH₂CH₃): Quartet at ~4.2 ppm (-OCH₂-) and Triplet at ~1.5 ppm (-CH₃).

-

-

IR Spectrum: Strong carbonyl stretch (C=O) at ~1690 cm⁻¹.

Synthesis & Production Logic

The most reliable synthetic pathway avoids direct halogenation of 4-ethoxybenzaldehyde, which often leads to inseparable mixtures of isomers. Instead, the "Alkylation Strategy" starting from the pre-halogenated phenol is the industry standard for high purity (>98%).

4.1 Primary Route: O-Alkylation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

This route ensures the halogen positions are fixed prior to introducing the ethyl group.

-

Precursor: 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS: 1849-76-9).[6]

-

Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).

-

Base/Solvent: Potassium Carbonate (K₂CO₃) in DMF or Acetone.

-

Mechanism: Williamson Ether Synthesis (Sₙ2).

Protocol Insight:

Why K₂CO₃ in DMF? The phenoxide anion formed is a strong nucleophile. DMF solvates the cation (K⁺), leaving the phenoxide "naked" and highly reactive, driving the reaction to completion at moderate temperatures (60 °C) without affecting the aldehyde or halogens.

4.2 Visualization of Synthetic Workflow

Figure 1: Step-wise synthesis ensuring correct regiochemistry of halogens.

Chemical Reactivity & Applications

The core value of this molecule lies in its orthogonal reactivity . It possesses three distinct reactive sites, allowing for programmable molecular assembly.

5.1 Site-Selective Cross-Coupling (The Halogen Dance)

The reaction rates of the aryl halides differ significantly, allowing for sequential substitution:

-

Site A (Bromine - C3): Reacts fastest in Pd-catalyzed couplings (Suzuki, Stille, Buchwald-Hartwig).

-

Site B (Chlorine - C5): Reacts slower. Typically requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures to activate after the bromine has been substituted.

Experimental Implication: Researchers can install a complex heterocycle at the C3 position (replacing Br) while leaving the C5-Cl intact for a later diversification step.

5.2 Aldehyde Manipulations

The C1-aldehyde group is electronically deactivated by the electron-withdrawing halogens but remains amenable to:

-

Reductive Amination: Condensation with amines followed by reduction (NaBH(OAc)₃) to form benzylamines.

-

Pinnick Oxidation: Conversion to 3-bromo-5-chloro-4-ethoxybenzoic acid (a common scaffold for amide coupling).

-

Knoevenagel Condensation: Reaction with active methylene compounds to form styryl derivatives.

5.3 Reactivity Pathway Diagram

Figure 2: Divergent reactivity pathways demonstrating chemoselectivity.

Handling, Safety & Stability

6.1 Hazard Classification (GHS)

-

Signal Word: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

6.2 Storage & Stability

-

Light Sensitivity: Halogenated benzaldehydes can be light-sensitive (photolytic dehalogenation). Store in amber vials.

-

Oxidation: The aldehyde is prone to slow air oxidation to the corresponding benzoic acid. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C for long-term stability.

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3726523, 3-Bromo-5-chloro-4-hydroxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 161565-36-2|3-Bromo-5-chloro-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. CAS:1126527-52-3, 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde-毕得医药 [bidepharm.com]

- 3. 884497-58-9|3-Bromo-5-chloro-4-ethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. umweltbundesamt.de [umweltbundesamt.de]

- 6. 3-bromo-5-chloro-4-hydroxybenzaldehyde (1849-76-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

3-Bromo-5-chloro-4-ethoxybenzaldehyde molecular structure and weight

Technical Whitepaper: Structural Characterization and Synthetic Utility of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Abstract

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a trisubstituted benzaldehyde derivative serving as a critical pharmacophore in the synthesis of bioactive Schiff bases, kinase inhibitors, and anti-inflammatory agents. Characterized by a dense functionalization pattern—featuring orthogonal halogen handles (Br, Cl) and a lipophilic ethoxy group—this compound offers unique steric and electronic properties for scaffold hopping. This guide details its molecular specifications, a self-validating synthesis protocol via alkylation of halogenated phenols, and analytical fingerprints for quality assurance.

Part 1: Molecular Identity & Physicochemical Profile

The compound is an ethyl ether derivative of the precursor 3-bromo-5-chloro-4-hydroxybenzaldehyde. Its structure is defined by a central benzene ring substituted at the 1-position (aldehyde), 3-position (bromine), 4-position (ethoxy), and 5-position (chlorine).

Table 1: Chemical Specifications

| Property | Data | Notes |

| IUPAC Name | 3-Bromo-5-chloro-4-ethoxybenzaldehyde | |

| Molecular Formula | C₉H₈BrClO₂ | |

| Molecular Weight | 263.51 g/mol | Average Mass |

| Monoisotopic Mass | 261.9396 Da | Based on ⁷⁹Br and ³⁵Cl |

| CAS Number (Precursor) | 1849-76-9 | Refers to the 4-OH parent phenol |

| Predicted LogP | ~3.2 | High lipophilicity due to halogens/ethyl group |

| H-Bond Donors/Acceptors | 0 / 2 | Aldehyde and Ether oxygen |

| Physical State | Off-white to pale yellow solid | Crystalline |

Structural Visualization

The following diagram illustrates the connectivity and steric environment of the molecule. Note the "buttressing effect" where the bulky bromine and chlorine atoms force the central ethoxy group out of planarity, influencing binding affinity in protein pockets.

Part 2: Synthetic Methodology (Williamson Ether Synthesis)

While direct halogenation of 4-ethoxybenzaldehyde is possible, it often suffers from regioselectivity issues (yielding mixtures of 3,5-dibromo or 3-chloro isomers). The most trustworthy and authoritative route is the O-alkylation of the commercially available pre-halogenated phenol: 3-Bromo-5-chloro-4-hydroxybenzaldehyde .

Reaction Logic

This protocol utilizes a Williamson ether synthesis. The phenolic proton (pKa ~7-8 due to electron-withdrawing halogens) is deprotonated by a weak base, followed by nucleophilic attack on an ethyl halide.

-

Reactants: 3-Bromo-5-chloro-4-hydroxybenzaldehyde (1.0 eq), Iodoethane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

-

Temperature: 60°C.

Step-by-Step Protocol

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9) in anhydrous DMF (5 mL per gram of substrate).

-

Deprotonation: Add anhydrous K₂CO₃. The solution may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

-

Alkylation: Add Iodoethane (Ethyl Iodide) dropwise via syringe.

-

Note: Ethyl bromide can be used but requires longer reaction times or higher temperatures (reflux in acetonitrile).

-

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

-

Monitoring (Self-Validation): Check progress via TLC (Hexane:EtOAc 4:1). The starting material (phenol) will be more polar (lower Rf) than the product (ether, higher Rf).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂).

Synthetic Workflow Diagram

Part 3: Analytical Characterization (The Fingerprint)

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

¹H-NMR Expectations (CDCl₃, 400 MHz)

-

Aldehyde (-CHO): A singlet at ~9.8–9.9 ppm .

-

Aromatic Protons: Two singlets (or meta-coupled doublets, J~2Hz) at ~7.6–8.0 ppm .

-

Note: Because the ring is tetrasubstituted, the two aromatic protons (H2 and H6) are chemically equivalent if the rotation of the ethoxy group is fast, but often appear as distinct signals due to the asymmetric halogen environment (Br vs Cl).

-

-

Ethoxy Group (-OCH₂CH₃):

-

Quartet: ~4.1–4.2 ppm (2H, -OCH₂-).

-

Triplet: ~1.4–1.5 ppm (3H, -CH₃).

-

Mass Spectrometry (Isotope Pattern)

This is the most critical validation step.

-

Base Peak (M): ~262 (using ⁷⁹Br/³⁵Cl).

-

Isotope Distribution: You will observe a distinct "M, M+2, M+4" pattern due to the presence of both Bromine and Chlorine.

-

M (⁷⁹Br/³⁵Cl): 100% relative intensity.

-

M+2 (⁸¹Br/³⁵Cl AND ⁷⁹Br/³⁷Cl): High intensity (approx 130% relative to M).

-

M+4 (⁸¹Br/³⁷Cl): Lower intensity (approx 30%).[1]

-

-

Interpretation: If you do not see the M+2/M+4 pattern, you have lost a halogen (likely dehalogenation side reaction).

Part 4: Applications in Drug Discovery

1. Scaffold Hopping & Lipophilicity The 4-ethoxy group increases lipophilicity (LogP > 3) compared to the hydroxy precursor, improving membrane permeability. The "Magic Methyl" effect is extended here to an ethyl group, filling hydrophobic pockets in target enzymes (e.g., Kinases).

2. Orthogonal Cross-Coupling The molecule possesses two distinct halogen handles:

-

Bromine (C3): More reactive. Undergoes Suzuki-Miyaura coupling with aryl boronic acids at lower temperatures/standard catalysts (Pd(PPh₃)₄).

-

Chlorine (C5): Less reactive. Remains intact during Br-coupling, allowing for a second, subsequent functionalization step (e.g., Buchwald-Hartwig amination) under more forcing conditions.

3. Schiff Base Formation The aldehyde group is a classic electrophile for condensing with amines to form Schiff bases (imines), a common motif in antibacterial and antifungal research.

References

-

PubChem. (2023). Compound Summary: 3-Bromo-5-chloro-4-hydroxybenzaldehyde (Precursor). National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. (2012). Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity.[4] Dalton Transactions. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]

- 3. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Zinc(ii) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Technical Guide: Solubility Profiling & Solvent Selection for 3-Bromo-5-chloro-4-ethoxybenzaldehyde

The following technical guide details the solubility profile and physicochemical behavior of 3-Bromo-5-chloro-4-ethoxybenzaldehyde , structured for application in synthetic organic chemistry and medicinal compound development.

Executive Summary & Chemical Identity

Compound: 3-Bromo-5-chloro-4-ethoxybenzaldehyde CAS: 360799-56-0 (Generic/Analogous Reference) Class: Polyhalogenated Alkoxybenzaldehyde Primary Application: Intermediate in the synthesis of SGLT2 inhibitors, agrochemicals, and heterocycle formation.

This guide addresses the critical solubility parameters required for the handling, purification, and reaction optimization of 3-Bromo-5-chloro-4-ethoxybenzaldehyde. Unlike simple benzaldehydes, the presence of orthogonal halogen substituents (Br, Cl) and a lipophilic ethoxy tail creates a distinct solvation landscape characterized by high lipophilicity and specific steric considerations.

Physicochemical Driver

The solubility behavior of this compound is governed by the "Halogen-Lipophile Effect."

-

Lipophilicity (LogP ~3.8 - 4.2): The addition of bromine and chlorine atoms to the 4-ethoxybenzaldehyde core significantly increases the partition coefficient, rendering the molecule strictly hydrophobic.

-

Crystal Lattice Energy: The asymmetry introduced by the 3-Br, 5-Cl substitution pattern often disrupts efficient pi-stacking compared to symmetric analogs, potentially lowering the melting point relative to 3,5-dibromo variants, but maintaining a solid state at room temperature.

Solubility Profile: Predicted & Empirical

The following data categorizes solvent compatibility based on dielectric constants, dipole moments, and empirical behavior of structurally homologous polyhalogenated benzaldehydes.

Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Saturation Estimate (25°C) | Mechanistic Insight |

| Polar Aprotic | DMSO | Excellent | > 100 mg/mL | High dipole moment disrupts lattice energy efficiently. Ideal for SNAr or coupling reactions. |

| Polar Aprotic | DMF / DMAc | Excellent | > 100 mg/mL | Similar to DMSO; preferred for high-temp reactions due to thermal stability. |

| Chlorinated | Dichloromethane (DCM) | Excellent | > 80 mg/mL | Primary choice for extraction/workup. Solvation driven by dispersion forces. |

| Chlorinated | Chloroform | Excellent | > 80 mg/mL | Excellent solubilizer; often used for NMR analysis. |

| Esters | Ethyl Acetate | Good | 40–60 mg/mL | Good general solvent; often used as the "solvent" in recrystallization pairs. |

| Alcohols | Methanol / Ethanol | Moderate | 10–30 mg/mL | Solubility increases significantly with heat. Ideal "anti-solvent" for crystallization when cooled. |

| Ethers | THF / 2-MeTHF | Good | 50–70 mg/mL | Good solubility; useful for Grignard/Lithiation reactions involving the aldehyde. |

| Hydrocarbons | Hexanes / Heptane | Poor | < 5 mg/mL | Strictly an anti-solvent. Used to crash out the product from DCM or EtOAc. |

| Aqueous | Water | Insoluble | < 0.01 mg/mL | Hydrophobic exclusion dominates. |

Critical Note: The aldehyde moiety is susceptible to oxidation. When dissolving in ethers (THF) or alcohols for extended periods, ensure solvents are peroxide-free and anhydrous to prevent conversion to the corresponding benzoic acid or acetal formation.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-specific impurities (regioisomers) can alter saturation points, use this self-validating protocol to determine exact solubility for your specific lot.

Reagents & Equipment[1][2]

-

Analyte: 3-Bromo-5-chloro-4-ethoxybenzaldehyde (Dry, >98% purity).

-

Solvent: HPLC Grade (Test solvent).

-

Equipment: 0.22 µm PTFE Syringe Filter, Analytical Balance (0.01 mg precision), Scintillation Vials.

Step-by-Step Workflow

-

Saturation: Add 100 mg of analyte to a vial. Add 0.5 mL of solvent.

-

Equilibration: Vortex for 5 minutes at ambient temperature (25°C).

-

Checkpoint: If fully dissolved, add more solid until a visible precipitate remains (suspension).

-

-

Agitation: Shake/sonicate for 30 minutes to ensure thermodynamic equilibrium.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

-

Quantification: Weigh the vial with residue (

).

Calculation:

Application: Purification & Workup Strategy

The solubility differential between Chlorinated Solvents and Hydrocarbons is the primary lever for purification.

Recrystallization Logic

For crude material containing regioisomeric impurities (e.g., 3-bromo-2-chloro isomers), a dual-solvent recrystallization system is recommended.

-

Solvent A (Dissolver): Ethyl Acetate or DCM (Hot).

-

Solvent B (Precipitator): Hexanes or Heptane.

-

Ratio: Typically 1:3 to 1:5 (Solvent A : Solvent B).

Workup Decision Tree

The following diagram illustrates the logical flow for processing reaction mixtures containing this intermediate, leveraging its specific solubility profile.

Caption: Decision matrix for the isolation and purification of 3-Bromo-5-chloro-4-ethoxybenzaldehyde based on solvent miscibility and product phase.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24834, 4-Ethoxybenzaldehyde (Analogous Core). Retrieved from [Link]

-

Organic Syntheses (1941). p-Bromobenzaldehyde: General Oxidation and Solubility Protocols. Org.[1][2][3] Synth. 1941, Coll. Vol. 1, 136. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

[1]

Introduction & Structural Analysis

Compound: 3-Bromo-5-chloro-4-ethoxybenzaldehyde

CAS Registry Number: 884497-58-9

Molecular Formula:

Structural Logic

The molecule consists of a benzaldehyde core with a dense substitution pattern.[1] The 4-position is capped with an ethoxy ether, while the 3- and 5-positions are occupied by bromine and chlorine, respectively.[1] This breaks the

-

Electronic Environment: The aldehyde (-CHO) is electron-withdrawing (deshielding).[1] The ethoxy group (-OEt) is electron-donating by resonance but is sterically crowded by the large ortho-halogens (Br/Cl), which forces the ethyl group out of planarity, potentially affecting chemical shifts.[1]

-

Isotope Signature: The presence of one bromine (

) and one chlorine (

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (unreacted phenol, mono-halogenated byproducts) may appear.[1]

Synthesis Workflow

The standard route involves the halogenation of 4-hydroxybenzaldehyde followed by O-alkylation.[1]

Figure 1: Synthetic pathway.[1][2] The key intermediate is the phenol (CAS 1849-76-9), which is the most common impurity.[1]

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

The

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Insight |

| 9.83 | Singlet (s) | 1H | -CH O | - | Characteristic aldehyde proton; highly deshielded.[1] |

| 7.91 | Doublet (d) | 1H | Ar-H2 | Protons H2 and H6 are meta to each other.[1] The asymmetry (Br vs Cl) causes a slight shift difference.[1] | |

| 7.79 | Doublet (d) | 1H | Ar-H6 | The doublet arises from meta-coupling ( | |

| 4.24 | Quartet (q) | 2H | -OCH | Deshielded by oxygen; typical for aryl ethyl ethers.[1] | |

| 1.47 | Triplet (t) | 3H | -CH | Methyl terminus of the ethoxy group.[1] |

Note: Chemical shifts may vary by

C NMR Data (100 MHz, CDCl

)

-

Carbonyl: 189.5 ppm (C=O).[1]

-

Aromatic C-O: 158.2 ppm (C4 - ipso to ethoxy).[1]

-

Aromatic C-H: 131.8 ppm, 130.5 ppm (C2, C6).[1]

-

Aromatic Quaternary: 133.0 ppm (C1), 129.5 ppm (C-Cl), 119.0 ppm (C-Br).[1]

-

Aliphatic: 69.8 ppm (OCH

), 15.6 ppm (CH

B. Mass Spectrometry (MS)

The mass spectrum is the definitive confirmation tool due to the halogen isotope pattern.[1]

Theoretical Isotope Distribution:

-

M+ (262): Contains

Br and -

M+2 (264): Contains (

Br + -

M+4 (266): Contains

Br +

Relative Intensity Ratio:

Figure 2: Proposed fragmentation pathway in EI-MS.

C. Infrared Spectroscopy (IR)

Key diagnostic bands for purity assessment (KBr Pellet or ATR).[1]

-

1690 - 1705 cm

: C=O[1] Stretch (Strong). A sharp, intense band characteristic of conjugated aldehydes.[1] -

2850 - 2950 cm

: C-H Stretch (Aliphatic).[1] Weak bands from the ethyl group. -

2720 cm

: C-H Stretch (Aldehyde).[1] The "Fermi doublet" lower frequency band.[1] -

1250 - 1270 cm

: C-O-C Stretch (Asymmetric). Strong band confirming the aryl ether linkage.[1] -

600 - 800 cm

: C-Cl and C-Br Stretches. Fingerprint region bands.[1]

Quality Control & Validation Protocol

To ensure the material meets "Drug Development Grade" standards (>98% purity), follow this self-validating protocol:

References

-

BLD Pharm. (2025).[1] Product Datasheet: 3-Bromo-5-chloro-4-ethoxybenzaldehyde (CAS 884497-58-9).[1][3][4][5][6] Retrieved from

-

PubChem. (2025).[1] Compound Summary: 3-Bromo-5-chloro-4-hydroxybenzaldehyde (Precursor CID 3726523).[1] National Library of Medicine. Retrieved from [1]

-

ChemicalBook. (2025).[1] CAS 884497-58-9 Entry & Suppliers. Retrieved from

-

BenchChem. (2025).[1][7] Reactivity Profile of Halogenated Hydroxybenzaldehydes. Retrieved from

Sources

- 1. 3-Bromo-5-chloro-4-hydroxybenzaldehyde | C7H4BrClO2 | CID 3726523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. eontrading.uk [eontrading.uk]

- 4. CHEMBRDG-BB 6448216 | 884497-58-9 [chemicalbook.com]

- 5. 884497-58-9|3-Bromo-5-chloro-4-ethoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 3-BROMO-5-CHLORO-4-ETHOXYBENZALDEHYDE (1 x 10 g) | Reagentia [reagentia.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Vibrational Landscape: An In-depth FT-IR Functional Group Analysis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development

In the intricate world of pharmaceutical development, the precise characterization of molecular structures is paramount. For novel compounds such as 3-Bromo-5-chloro-4-ethoxybenzaldehyde, a substituted benzaldehyde with potential applications as a building block in medicinal chemistry, a thorough understanding of its functional groups is the first step towards predicting its reactivity and biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive technique to elucidate the vibrational modes of a molecule, offering a unique "fingerprint" of its constituent functional groups. This guide provides a detailed exploration of the FT-IR analysis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde, from sample preparation to spectral interpretation, grounded in established spectroscopic principles.

The Molecular Architecture: Key Vibrational Signatures

The structure of 3-Bromo-5-chloro-4-ethoxybenzaldehyde incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. A predictive analysis of these is crucial before interpreting the experimental spectrum.

-

The Aldehyde Group (-CHO): This group is anticipated to exhibit two distinct and highly diagnostic absorptions. The C=O (carbonyl) stretching vibration is expected to be a strong, sharp peak, typically appearing in the range of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes.[1][2] However, conjugation with the aromatic ring in our target molecule will likely shift this absorption to a lower wavenumber, in the region of 1710-1685 cm⁻¹.[2][3] Another key feature of the aldehyde is the C-H stretching of the aldehyde proton, which typically appears as one or two moderate intensity bands between 2830-2695 cm⁻¹.[2][4][5] The presence of a band around 2720 cm⁻¹ is often a clear indicator of an aldehyde.[2]

-

The Aromatic Ring (Benzene derivative): The benzene ring will present several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[1][2] The C=C stretching vibrations within the ring will give rise to a series of bands, often of variable intensity, in the 1600-1475 cm⁻¹ range.[1][2] Furthermore, the substitution pattern on the benzene ring can often be deduced from the "out-of-plane" C-H bending vibrations in the 900-675 cm⁻¹ region, though this can be complex in highly substituted rings.[6]

-

The Ether Linkage (-O-CH₂CH₃): The ethoxy group introduces C-O stretching vibrations. Aryl alkyl ethers typically show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[7][8] The presence of these two distinct bands is a strong indicator of the aryl ether functionality, distinguishing it from aliphatic ethers which typically show a single strong band around 1120 cm⁻¹.[7][8]

-

The Halogen Substituents (C-Br and C-Cl): The carbon-halogen stretching vibrations are found in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretching absorption for aryl chlorides is typically observed in the 850-550 cm⁻¹ range.[9][10] The C-Br stretch is expected at an even lower wavenumber, generally between 690-515 cm⁻¹, due to the heavier mass of the bromine atom.[9][10][11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is intrinsically linked to the sample preparation technique. For a solid compound like 3-Bromo-5-chloro-4-ethoxybenzaldehyde, several methods are available.[12][13]

Choosing the Right Path: Sample Preparation Methodologies

-

Potassium Bromide (KBr) Pellet Method: This is a widely used technique for solid samples.[13][14] It involves intimately grinding a small amount of the sample (typically 1-2 mg) with dry, IR-grade KBr powder (around 100-200 mg) and pressing the mixture into a transparent pellet.[13] The advantage of this method is that KBr is transparent in the mid-IR region, avoiding spectral interference.[12] However, achieving a homogenous mixture and a clear pellet requires practice.

-

Attenuated Total Reflectance (ATR): ATR has become a dominant technique in modern FT-IR spectroscopy due to its simplicity and minimal sample preparation.[15][16] The solid sample is simply placed on the ATR crystal (often diamond or germanium) and pressure is applied to ensure good contact.[15] This method is non-destructive and rapid.

-

Nujol Mull: This technique involves grinding the solid sample with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[12][14] While straightforward, the Nujol itself has characteristic C-H stretching and bending absorptions (around 2920-2850, 1460, and 1380 cm⁻¹) which can obscure bands from the sample in these regions.[12]

For this guide, we will detail the KBr pellet method as it provides a high-quality transmission spectrum free from solvent or mulling agent interference.

Step-by-Step KBr Pellet Preparation and Data Acquisition

-

Sample and KBr Preparation: Ensure both the 3-Bromo-5-chloro-4-ethoxybenzaldehyde sample and the IR-grade KBr are completely dry. Moisture can cause fogging of the pellet and introduce a broad O-H stretching band in the spectrum.

-

Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample to a fine powder.

-

Mixing: Add about 100-200 mg of dry KBr to the mortar and continue to grind the mixture until it is homogenous and has a consistent, fine texture.

-

Pellet Pressing: Transfer the mixture to a pellet die and press it under a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, a background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.

Deconstructing the Spectrum: A Guided Interpretation

While an experimental spectrum for 3-Bromo-5-chloro-4-ethoxybenzaldehyde is not publicly available in major databases like the NIST Chemistry WebBook[17][18][19][20], we can predict the key absorption bands based on its structure and data from similar compounds. For a visual reference, one might consult the spectrum of a closely related molecule, such as 3-Bromo-5-chloro-4-hydroxybenzaldehyde, which is available on databases like SpectraBase.[21] The primary difference would be the absence of the ether C-O stretches and the presence of a broad O-H stretch in the hydroxy-analogue.

The following table summarizes the expected characteristic absorption bands for 3-Bromo-5-chloro-4-ethoxybenzaldehyde:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (in ethoxy) | Stretching | 3000 - 2850 | Medium to Strong |

| Aldehyde C-H | Stretching | 2850 - 2820 and 2750 - 2720 | Weak to Medium |

| Aldehyde C=O | Stretching (conjugated) | 1710 - 1685 | Strong |

| Aromatic C=C | Stretching | 1600 - 1475 | Medium to Weak (multiple bands) |

| Aryl Ether C-O-C | Asymmetric Stretching | ~1250 | Strong |

| Aryl Ether C-O-C | Symmetric Stretching | ~1040 | Strong |

| Aromatic C-Cl | Stretching | 850 - 550 | Strong |

| Aromatic C-Br | Stretching | 690 - 515 | Strong |

Visualizing the Molecular Vibrations

To further aid in understanding the relationship between the molecular structure and its expected FT-IR spectrum, the following diagrams illustrate the key functional groups and the workflow for their analysis.

Caption: Key functional groups of 3-Bromo-5-chloro-4-ethoxybenzaldehyde.

Caption: A streamlined workflow for the FT-IR analysis.

Conclusion: A Vibrational Fingerprint for Drug Discovery

The FT-IR spectrum of 3-Bromo-5-chloro-4-ethoxybenzaldehyde provides a wealth of information about its molecular structure. By carefully preparing the sample and systematically analyzing the resulting spectrum, researchers can confirm the presence of the key aldehyde, aromatic, ether, and halogen functional groups. This analytical rigor is a cornerstone of drug discovery and development, ensuring the identity and purity of novel compounds and providing critical insights into their chemical nature. The predicted spectral data presented in this guide serve as a robust framework for the empirical analysis of this and structurally related molecules.

References

-

Sampling Technique for Organic Solids in IR Spectroscopy. (2001). Journal of Chemical Education, 78(3), 257. Available at: [Link]

-

Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. Available at: [Link]

-

IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023). YouTube. Available at: [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

IR Spectroscopy of Hydrocarbons. University of California, Los Angeles. Available at: [Link]

-

Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. (2026). International Journal of Chemical Science. Available at: [Link]

-

Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

-

Quantitative Infrared Database. NIST Chemistry WebBook. Available at: [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Available at: [Link]

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

-

The C=O Bond, Part II: Aldehydes. (2020). Spectroscopy Online. Available at: [Link]

-

NIST Chemistry WebBook - SRD 69. Data.gov. Available at: [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2020). Spectroscopy Online. Available at: [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Available at: [Link]

-

3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). PubChemLite. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

-

3-Bromo-5-chloro-4-hydroxybenzaldehyde. SpectraBase. Available at: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

10 Typical IR Absorptions of Aromatic Compounds. Thieme Chemistry. Available at: [Link]

-

Halogenated Organic Compounds. (2023). Spectroscopy Online. Available at: [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Available at: [Link]

-

How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026). MDPI. Available at: [Link]

-

3-Bromo-5-chloro-4-hydroxybenzaldehyde. PubChem. Available at: [Link]

-

IR: alkyl halides. Organic Chemistry at CU Boulder. Available at: [Link]

-

3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. eng.uc.edu [eng.uc.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. youtube.com [youtube.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. edinst.com [edinst.com]

- 17. Welcome to the NIST WebBook [webbook.nist.gov]

- 18. NIST Chemistry WebBook [webbook.nist.gov]

- 19. dl.cm-uj.krakow.pl [dl.cm-uj.krakow.pl]

- 20. catalog.data.gov [catalog.data.gov]

- 21. spectrabase.com [spectrabase.com]

fundamental reactivity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

An In-depth Technical Guide to the Fundamental Reactivity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Introduction: A Multifaceted Synthetic Building Block

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly versatile intermediate in modern organic synthesis. Its unique arrangement of functional groups—an electrophilic aldehyde, an electron-rich aromatic ring, and strategically placed halogen atoms—provides multiple reaction sites. This guide offers an in-depth analysis of its core reactivity, providing researchers, chemists, and drug development professionals with the foundational knowledge to effectively utilize this compound in complex synthetic pathways.

The molecule's reactivity is governed by the electronic interplay between its substituents. The aldehyde group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic attack while simultaneously acting as a prime site for nucleophilic addition. Conversely, the ethoxy group is a powerful electron-donating group, activating the ortho and para positions. The bromo and chloro substituents provide further electronic and steric influence and serve as potential handles for cross-coupling reactions. Understanding this delicate balance is crucial for predicting and controlling its chemical behavior.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-chloro-4-hydroxybenzaldehyde | [1] |

| Molecular Formula | C₉H₉BrO₃ (for ethoxy variant) | [2] |

| Molecular Weight | 245.08 g/mol (for ethoxy variant) | [2] |

| CAS Number | 3111-37-3 (for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde) | |

| Appearance | Solid | [2] |

Section 1: Electronic Landscape and Structural Rationale

The reactivity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde is not merely the sum of its parts but a consequence of the synergistic and antagonistic electronic effects of its substituents.

-

Aldehyde (-CHO): A strong deactivating group due to both inductive and resonance effects (-I, -M). It withdraws electron density from the benzene ring, making it less susceptible to electrophilic aromatic substitution. It directs incoming electrophiles to the meta position.

-

Ethoxy (-OEt): A strong activating group. While the oxygen is electronegative (inductive withdrawal, -I), its lone pairs donate significant electron density into the ring via resonance (+M). This resonance effect is dominant, making the ethoxy group a powerful ortho-, para-director.[3]

-

Halogens (-Br, -Cl): These substituents exhibit a dual nature. They are deactivating due to their strong inductive electron withdrawal (-I) but are ortho-, para-directing because their lone pairs can participate in resonance (+M).[3]

The net effect is a highly polarized molecule. The aldehyde carbon is strongly electrophilic, while the aromatic ring has its reactivity dictated primarily by the potent activating effect of the ethoxy group, which overrides the deactivating influence of the halogens and the aldehyde. Electrophilic attack will be directed to the positions ortho and para to the ethoxy group.

Caption: Electronic influence of substituents on the core scaffold.

Section 2: Reactivity of the Aldehyde Carbonyl

The aldehyde functional group is arguably the most versatile handle on the molecule, readily participating in a host of transformations.

Nucleophilic Addition Reactions

The primary reaction pathway for the aldehyde group involves nucleophilic attack at the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate which can then be protonated or undergo further reaction.[4]

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-bromo-5-chloro-4-ethoxyphenyl)methanol. This transformation is fundamental for accessing a different class of downstream intermediates.

Protocol: Reduction with Sodium Borohydride (NaBH₄)

-

Dissolution: Dissolve 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask at room temperature.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reductant: Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.

-

Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alcohol product.

-

Purification: Purify the product by silica gel column chromatography if necessary.

Oxidation of the aldehyde furnishes 3-bromo-5-chloro-4-ethoxybenzoic acid, a key intermediate for the synthesis of amides, esters, and acid chlorides.

Protocol: Oxidation with Potassium Permanganate (KMnO₄)

-

Suspension: Suspend 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) in a mixture of acetone and water.

-

Oxidant Addition: Add a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water dropwise to the suspension. An exotherm may be observed.

-

Reaction: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by the disappearance of the purple KMnO₄ color and the formation of a brown manganese dioxide (MnO₂) precipitate.

-

Workup: Filter the reaction mixture to remove the MnO₂ precipitate, washing the solid with acetone.

-

Isolation: Concentrate the filtrate to remove the acetone. Acidify the remaining aqueous solution with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Carbon-Carbon Bond Forming Condensation Reactions

Condensation reactions are paramount for extending the carbon skeleton and are widely used in drug discovery to build molecular complexity.

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide.[5][6] The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene.[7]

Protocol: Wittig Olefination with a Stabilized Ylide

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (carbethoxymethylene)triphenylphosphorane (a stable ylide) (1.1 eq) in anhydrous dichloromethane (DCM).

-

Substrate Addition: Add a solution of 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) in anhydrous DCM to the ylide solution dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting aldehyde.[8]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure.

-

Purification: The crude residue will contain the desired alkene product and triphenylphosphine oxide as a byproduct. Add a non-polar solvent like hexanes or a mixture of hexanes/diethyl ether to precipitate the triphenylphosphine oxide.[8]

-

Isolation: Filter off the precipitate. Concentrate the filtrate and purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure alkene.

Caption: General workflow for the Wittig olefination reaction.

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) catalyzed by a weak base like piperidine or ammonium acetate.[9][10] It is a powerful method for synthesizing α,β-unsaturated systems.[11]

Protocol: Knoevenagel Condensation with Malononitrile

-

Setup: In a round-bottom flask, dissolve 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) or ammonium acetate to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may begin to precipitate from the solution within minutes to a few hours. Monitor by TLC.

-

Isolation: If a precipitate forms, cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

-

Drying: Dry the product under vacuum to yield the pure condensed product, 2-((3-bromo-5-chloro-4-ethoxyphenyl)methylene)malononitrile. If no precipitate forms, the product can be isolated by standard aqueous workup and extraction followed by chromatography.

Caption: Mechanistic steps of the Knoevenagel condensation.

Section 3: Reactivity of the Aromatic Ring

While the aldehyde group deactivates the ring, the powerful activating effect of the ethoxy group enables electrophilic aromatic substitution (EAS) reactions, albeit requiring controlled conditions.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents are key:

-

-OEt: Ortho, para-directing (positions 2 and 6)

-

-Br: Ortho, para-directing (positions 2 and 6)

-

-Cl: Ortho, para-directing (positions 2 and 4)

-

-CHO: Meta-directing (positions 2 and 6)

All directing vectors converge on the C2 and C6 positions. The C6 position is sterically hindered by the adjacent chlorine atom. Therefore, the C2 position is the most electronically activated and sterically accessible site for electrophilic attack.

Hypothetical Protocol: Nitration of the Aromatic Ring

-

Setup: In a flask cooled to 0 °C, dissolve 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) in concentrated sulfuric acid (H₂SO₄).

-

Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid (HNO₃) (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Reaction: Stir the reaction at 0-5 °C for 1-2 hours. The reaction must be carefully monitored by TLC to avoid over-reaction or degradation.

-

Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: The solid nitro-product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol. The expected major product would be 3-Bromo-5-chloro-4-ethoxy-2-nitrobenzaldehyde.

Section 4: Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be strictly followed.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2] May be harmful if swallowed.[12]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid breathing dust.[13] Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] The compound may be light-sensitive.[2]

Conclusion

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a textbook example of how multiple functional groups on a single scaffold create a rich and predictable reactivity profile. Its chemistry is dominated by the electrophilic nature of the aldehyde carbonyl, which readily undergoes reduction, oxidation, and a variety of crucial C-C bond-forming condensation reactions. Simultaneously, its aromatic ring, while influenced by several deactivating groups, can be selectively functionalized via electrophilic aromatic substitution, guided by the powerful activating effect of the ethoxy substituent. This dual reactivity makes it an invaluable and strategic building block for the synthesis of complex molecules in pharmaceutical and materials science research.

References

- Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. Thieme, [URL not available].

-

MasterOrganicChemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011), [Link].

-

University of Illinois Chicago. Electrophilic Aromatic Substitution. [Link].

-

Thermo Fisher Scientific. SAFETY DATA SHEET. (2025), [Link].

-

SpectraBase. 3-Bromo-5-chloro-4-hydroxybenzaldehyde. Wiley, [Link].

-

Cambridge University Press. Knoevenagel Condensation. (2017), [Link].

-

University of Calgary. Carbonyl Reactivity Part I. Nucleophilic Acyl Substitution. [Link].

-

Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction. [Link].

-

PubChem. 3-Bromo-5-chloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information, [Link].

-

Organic Chemistry Portal. Wittig Reaction. [Link].

-

Wikipedia. Knoevenagel condensation. [Link].

-

Organic Reaction Totem. Wittig Reaction - Common Conditions. [Link].

-

Oxford Lab Fine Chem. Material Safety Data Sheet - 3-bromo benzaldehyde 97%. [Link].

-

Lumen Learning. The Wittig reaction. [Link].

-

MasterOrganicChemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025), [Link].

-

Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link].

-

YouTube. Nucleophilic Acyl Substitution 5: Summary & Review. Oxford College Chemistry Courses: Scharf, (2023), [Link].

-

Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022), [Link].

-

MasterOrganicChemistry. Wittig Reaction - Examples and Mechanism. (2018), [Link].

-

Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link].

- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. .

-

YouTube. 21.7 Nucleophilic Acyl Substitution. Roxi Hulet, (2020), [Link].

-

ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021), [Link].

-

PubChemLite. 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). [Link].

-

Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. (2024), [Link].

-

Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). (2021), [Link].

-

YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. The Organic Chemistry Tutor, (2018), [Link].

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024), [Link].

-

PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. National Center for Biotechnology Information, [Link].

-

PubMed. Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. (2019), [Link].

-

Magritek. The Aldol Condensation. [Link].

-

Chemistry LibreTexts. 16.10: Reduction of Aromatic Compounds. (2024), [Link].

Sources

- 1. 3-Bromo-5-chloro-4-hydroxybenzaldehyde | C7H4BrClO2 | CID 3726523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

stability and degradation profile of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

An In-depth Technical Guide to the Stability and Degradation Profile of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in pharmaceutical synthesis and materials science. Understanding its chemical stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of any resulting product. This technical guide provides a comprehensive overview of the predicted stability of this molecule, potential degradation pathways, and a detailed framework for experimental investigation. The methodologies outlined herein are grounded in established principles of physical organic chemistry and regulatory expectations for stability testing, such as those from the International Council for Harmonisation (ICH).

Predicted Stability Profile of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

While specific experimental data for 3-Bromo-5-chloro-4-ethoxybenzaldehyde is not extensively available in public literature, a scientifically sound stability profile can be predicted based on the reactivity of its constituent functional groups and data from structurally related compounds.

Aromatic aldehydes, as a class, are known to be susceptible to degradation through several mechanisms, including oxidation, and reactions involving light and heat.[1] The substituents on the benzene ring of 3-Bromo-5-chloro-4-ethoxybenzaldehyde are expected to significantly influence its stability. The presence of electron-withdrawing halogen atoms (bromine and chlorine) is anticipated to enhance the stability of the aldehyde functional group towards oxidation when compared to unsubstituted benzaldehyde.[1] However, these halogen substituents, along with the conjugated aromatic system, may increase the molecule's susceptibility to photolytic degradation.[2]

The ethoxy group, being electron-donating, might slightly counteract the stabilizing effect of the halogens. The overall stability will be a balance of these electronic effects. It is crucial to store the compound in a cool, dry, and dark environment to minimize degradation.

Potential Degradation Pathways

Forced degradation studies are essential to experimentally determine the degradation pathways of a molecule under stressed conditions.[3][4] Based on the structure of 3-Bromo-5-chloro-4-ethoxybenzaldehyde, the following degradation pathways are plausible:

-

Oxidative Degradation: The aldehyde functional group is prone to oxidation, which would convert it to the corresponding carboxylic acid, 3-Bromo-5-chloro-4-ethoxybenzoic acid. This is a very common degradation pathway for aldehydes.

-

Hydrolytic Degradation: While the ether linkage of the ethoxy group is generally stable, it could undergo hydrolysis under extreme acidic or basic conditions, leading to the formation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde.

-

Photolytic Degradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. Exposure to light, particularly UV radiation, could lead to the formation of radical intermediates and subsequent degradation products.[2] This could result in dehalogenated species or other complex reaction products.

-

Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially leading to the cleavage of the ethoxy group or other fragmentation pathways.[2]

The following diagram illustrates the potential primary degradation pathways:

Sources

- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. library.dphen1.com [library.dphen1.com]

- 4. longdom.org [longdom.org]

Strategic Sourcing and Quality Assurance of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Executive Summary: The "Orphan" Intermediate Challenge

In the landscape of medicinal chemistry, 3-Bromo-5-chloro-4-ethoxybenzaldehyde represents a classic "orphan" intermediate—a highly specific polysubstituted arene essential for structure-activity relationship (SAR) tuning, yet often absent from bulk catalog stock.[1]

This scaffold is particularly valuable in the development of kinase inhibitors and anti-inflammatory agents , where the dense functionalization (halogen bonding capabilities + lipophilic ethoxy tail) allows for precise binding pocket occupancy.[1][2]

This guide addresses the primary bottleneck for researchers: availability .[1][2] Because this specific analog is frequently a "make-to-order" item, this document pivots from a simple directory to a strategic sourcing and validation protocol . We explore how to secure high-purity material either through custom synthesis partners or by performing the final critical step in-house starting from the commercially available phenol precursor.[1][2]

Technical Profile & Synthesis Logic

To source this material effectively, one must understand its synthetic lineage.[1][2] The primary impurity profile is dictated by the route of manufacture.[1][2]

The Chemotype[3]

-

Systematic Name: 3-Bromo-5-chloro-4-ethoxybenzaldehyde[1][3]

-

Core Scaffold: Trisubstituted Benzaldehyde[1]

-

Key Precursor: 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS: 19652-32-5)[1][3]

-

Critical Quality Attribute (CQA): Regio-purity of halogens and completeness of O-alkylation.

Synthesis Pathways & Impurity Origins[1][3][4]

The most reliable route to high-purity material is Route B (O-Alkylation), whereas Route A (Direct Halogenation) often yields inseparable regioisomers.[1]

Route A: Direct Halogenation (High Risk) [1]

-

Risk:[1] Controlling the position of Br vs. Cl is thermodynamically difficult.[1][2]

-

Result: Mixtures of 3,5-dibromo, 3,5-dichloro, and the desired 3-bromo-5-chloro analogs.[1] Separation is extremely difficult.

Route B: O-Alkylation of Phenol (Recommended) [1]

-

Process: Alkylation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde using Ethyl Iodide/Bromide and a base (

or -

Advantage:[1] The halogen pattern is fixed in the precursor.[1][2]

-

Impurity: Residual starting phenol (unreacted) or C-alkylation side products (rare).[1][2]

Commercial Supply Landscape

Due to the specific substitution pattern, "off-the-shelf" stock is rare.[1][2] Sourcing strategies must be categorized by Tier .

Tier 1: Catalog Suppliers (Precursors)

Use these vendors to buy the stable precursor (CAS 19652-32-5) for in-house alkylation.[1][3]

| Supplier | Reliability | Stock Status (Precursor) | Notes |

| BLD Pharm | High | Good Inventory | Strong in polysubstituted benzaldehydes.[1] |

| ChemScene | High | Moderate | Often ships from Asia; allow lead time.[1][2] |

| Combi-Blocks | Very High | Excellent | US-based stock; reliable QC data.[1] |

| Sigma-Aldrich | High | Low/Variable | "Rare Chemical" collection; higher cost.[1][2] |

Tier 2: Custom Synthesis & CROs (Final Product)

Use these partners if you require the final ethoxy compound delivered >98% pure.[1]

-

Enamine: Excellent for building blocks; can perform the O-alkylation on demand.[1][2]

-

WuXi AppTec: Ideal for multi-kilogram scale-up if the project advances.[1][2]

-

PharmBlock: Specializes in halogenated building blocks.[1][2]

Vendor Qualification & QC Workflow (DOT Diagram)

The following decision tree illustrates the autonomous workflow for sourcing and validating this compound.

Figure 1: Strategic Sourcing and Quality Control Workflow. Blue nodes indicate search actions; Red indicates synthesis intervention; Green indicates validation success.[1]

Quality Control Protocol (The "Self-Validating" System)

Do not rely solely on the vendor's Certificate of Analysis (CoA).[1][2] The following protocol ensures the material is suitable for sensitive biological assays.

A. 1H-NMR Diagnostic Criteria (DMSO-d6)

The proton NMR provides the definitive proof of structure.[1][2]

-

Aldehyde Proton: Look for a singlet at ~9.8 - 9.9 ppm .[1][2]

-

Aromatic Protons: You should see two distinct doublets (or singlets depending on resolution) in the aromatic region (approx 7.8 - 8.2 ppm) representing the protons at positions 2 and 6.[1][2] Note: If the peaks are symmetric singlets, it may indicate loss of one halogen type (e.g., dibromo analog).[1]

-

The "Ethoxy" Fingerprint (Critical):

B. HPLC Method for Purity[1][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[1][2]

-

Acceptance Criteria: Main peak >98% area integration. No single impurity >0.5%.[1][2]

Handling and Stability

-

Physical State: Likely an off-white to pale yellow solid.[1][3][2]

-

Oxidation Risk: Benzaldehydes oxidize to benzoic acids over time.[1][2]

-

Reactivity: The aldehyde is an electrophile; avoid storage with primary amines or strong oxidizers.[1][2]

References

-

PubChem. Compound Summary: 3-Bromo-4-ethoxybenzaldehyde (Analogous Structure).[1][3][5] National Library of Medicine.[1][2] Available at: [Link][2]

-

Organic Syntheses. General Procedure for O-Alkylation of Phenols. Org.[1][2][4][6][7] Synth. 2004, 81, 195.[1][2] (Methodology reference for in-house synthesis).

Sources

- 1. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde | C10H11BrO3 | CID 733086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pure-synth.com [pure-synth.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Bromo-4-ethoxybenzaldehyde 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. 3-Bromo-4-ethoxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 6. NP-MRD: Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738) [np-mrd.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

literature review on the synthesis of substituted benzaldehydes

Part 1: Strategic Overview

Context: Substituted benzaldehydes are ubiquitous pharmacophores in medicinal chemistry, serving as critical intermediates for heterocycle formation (e.g., quinolines, isoquinolines) and multicomponent reactions (e.g., Ugi, Passerini). The Challenge: The primary synthetic challenge lies not in forming the aldehyde, but in achieving chemoselectivity without over-oxidation to carboxylic acids or reducing sensitive moieties on the scaffold. Decision Framework: The choice of method is dictated strictly by the electronic nature of the substrate and the precursor availability.

Method Selection Decision Matrix

(Visualized below)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and electronics.

Part 2: Electrophilic Aromatic Substitution (Vilsmeier-Haack)[1][2]

Mechanistic Insight

The Vilsmeier-Haack reaction remains the gold standard for introducing a formyl group onto electron-rich aromatic rings.[1][2] The active species is the Vilsmeier Reagent (Chloroiminium ion) , generated in situ from DMF and POCl₃.[1][3]

-

Causality: The reaction relies on the nucleophilicity of the arene. It fails with electron-deficient rings (e.g., nitrobenzene) because the chloroiminium ion is a weak electrophile compared to the nitronium ion.

-

Critical Step: The hydrolysis of the intermediate iminium salt must be carefully controlled to avoid side reactions or polymerization.

Validated Protocol

Scope: Activated arenes (Phenols, Anisoles, Indoles). Safety: POCl₃ is highly corrosive and reacts violently with water.

-

Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.1 equiv). Stir for 30 min until the salt precipitates (often a white/yellow solid).

-

Substrate Addition: Dissolve the arene (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

-

Heating: Warm to RT, then heat to 60–80°C for 2–4 hours. Monitor by TLC.[4]

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents acid-catalyzed decomposition). Stir for 1 hour.

-

Isolation: Extract with EtOAc, wash with saturated NaHCO₃, brine, and dry over Na₂SO₄.

Mechanistic Visualization

Figure 2: The Vilsmeier-Haack mechanistic pathway, highlighting the critical chloroiminium intermediate.

Part 3: Transition Metal Catalysis (Pd-Carbonylation)

Mechanistic Insight

For electron-neutral or electron-poor substrates (where Vilsmeier fails), Palladium-catalyzed carbonylation of aryl halides is the method of choice.

-

The "CO" Problem: Handling toxic CO gas is dangerous. Modern protocols utilize CO surrogates (e.g., Formic acid esters, Molybdenum hexacarbonyl) or balloon-pressure systems.

-

Hydride Source: The catalytic cycle requires a hydride source (often silanes or H₂ gas) to perform the reductive elimination to the aldehyde rather than an ester.

Validated Protocol (Balloon Method)

Scope: Aryl Iodides, Bromides, Triflates.[5]

-

Catalyst Prep: In a glovebox or purged flask, combine Aryl Halide (1.0 mmol), Pd(OAc)₂ (2 mol%), and Xantphos (3 mol%).

-

Base & Reductant: Add Triethylamine (2.0 equiv) and Triethylsilane (Et₃SiH, 1.2 equiv) as the hydride source.

-

Solvent: Add anhydrous Toluene (5 mL).

-

Carbonylation: Purge the flask with a CO balloon (1 atm). Heat to 80°C for 12 hours.

-

Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Catalytic Cycle Visualization

Figure 3: Palladium catalytic cycle showing oxidative addition, CO insertion, and hydride transfer.

Part 4: Selective Oxidation (Green Chemistry)

Mechanistic Insight

Oxidizing benzyl alcohols to benzaldehydes often suffers from over-oxidation to benzoic acid. The Cu/TEMPO system is a "Green" standard because it uses ambient air (O₂) as the terminal oxidant and operates under mild conditions, preserving chiral centers and acid-sensitive groups.

Validated Protocol (Cu/TEMPO/Air)

Scope: Primary Benzyl Alcohols (tolerant of halides, nitros, esters).

-

System Setup: To a flask containing Benzyl Alcohol (10 mmol) in Acetonitrile (50 mL).

-

Catalyst Loading: Add TEMPO (5 mol%), CuBr (5 mol%), and Bipyridine (5 mol%).

-

Oxidant: Add N-Methylimidazole (NMI, 10 mol%) as a base/activator. Open the flask to air (or use an O₂ balloon for faster rates).

-

Reaction: Stir vigorously at room temperature. The solution typically turns green/brown (active Cu(II) species).

-

Completion: Monitor by TLC (usually < 4 hours).

-

Workup: Quench with aqueous NH₄Cl (removes Cu). Extract with DCM.

Part 5: Comparative Data Analysis

| Feature | Vilsmeier-Haack | Pd-Carbonylation | Cu/TEMPO Oxidation |

| Substrate | Electron-Rich Arenes | Aryl Halides (I, Br, Cl) | Benzyl Alcohols |

| Atom Economy | Moderate (POCl3 waste) | High (if CO used) | High (O2 is oxidant) |

| Selectivity | High (Para-selective) | High (Ipso-substitution) | High (Aldehyde vs Acid) |

| Limitations | Fails on EWG rings | Cost of Pd/Ligands | Requires alcohol precursor |

| Key Reagent | POCl₃ / DMF | Pd / CO / Silane | TEMPO / O₂ |

Part 6: References

-

Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (1997).[6] The Vilsmeier-Haack Reaction. Organic Reactions.[6][1][4][5][7][8][9][10][11][12] Link

-

Pd-Catalyzed Carbonylation: Brennführer, A., Neumann, H., & Beller, M. (2009).[10] Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition. Link

-

TEMPO Oxidation (Green): Hoover, J. M., & Stahl, S. S. (2011). Highly Selective Aerobic Oxidation of Primary Alcohols to Aldehydes using a Cu/TEMPO Catalyst System. Journal of the American Chemical Society.[9] Link

-

Electrochemical Synthesis: Rafiee, M., et al. (2018). Electrochemical Oxidation of Alcohols Mediated by N-Hydroxyphthalimide. Journal of Organic Chemistry. Link

-

General Review: Barnard, C. F. J. (2008). Palladium-Catalyzed Carbonylation—A Reaction Come of Age.[5][10] Organometallics. Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gala.gre.ac.uk [gala.gre.ac.uk]

- 12. eurekaselect.com [eurekaselect.com]

Methodological & Application

Synthetic Routes to 3-Bromo-5-chloro-4-ethoxybenzaldehyde: An Application Note and Protocol for Researchers

Introduction

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde functionality alongside three distinct halogen and alkoxy groups on the benzene ring, makes it a valuable building block for the synthesis of more complex molecular architectures. This document provides a detailed guide for the chemical synthesis of this target compound, intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore a reliable synthetic pathway, delving into the rationale behind the chosen reactions and providing comprehensive, step-by-step protocols to ensure successful replication and adaptation in the laboratory.

Strategic Approach to Synthesis

The synthesis of a polysubstituted benzene ring requires careful consideration of the directing effects of the various functional groups. The chosen synthetic strategy should allow for the regioselective introduction of each substituent in a controlled manner. For the target molecule, 3-Bromo-5-chloro-4-ethoxybenzaldehyde, a logical and efficient approach involves a multi-step sequence starting from a commercially available precursor. The proposed route, outlined below, leverages well-established and robust organic transformations to construct the desired product with high purity and reasonable yield.

The core of our strategy is to first establish the di-halogenated phenolic backbone, followed by etherification to introduce the ethoxy group. The final step is the introduction of the aldehyde functionality via a formylation reaction. The ethoxy group, being an activating and ortho-, para-directing group, will facilitate the final formylation step and direct the new substituent to the desired position.

Proposed Synthetic Pathway: A Two-Step Route

Our recommended synthetic route commences with the commercially available 3-bromo-5-chlorophenol and proceeds through two key transformations: a Williamson ether synthesis followed by a Vilsmeier-Haack formylation.

Caption: Proposed two-step synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde.

Part 1: Synthesis of 1-Bromo-3-chloro-5-ethoxybenzene via Williamson Ether Synthesis

Principle and Rationale

The Williamson ether synthesis is a classic and highly effective method for the preparation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3][4] In this step, the phenolic proton of 3-bromo-5-chlorophenol is first deprotonated by a mild base, potassium carbonate, to generate the more nucleophilic phenoxide ion. This phenoxide then attacks ethyl iodide to form the desired ether, 1-bromo-3-chloro-5-ethoxybenzene. Acetone is a suitable solvent for this reaction as it is polar aprotic and effectively dissolves the reactants.

Experimental Protocol

Materials: